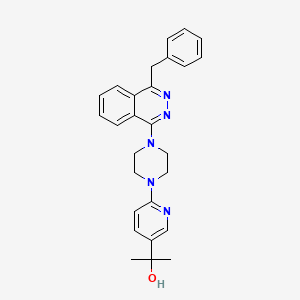

2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol

描述

2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol (referred to as Anta XV in structural studies) is a synthetic small molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway is implicated in cell proliferation, differentiation, and cancer progression . Anta XV features a pyridine core substituted with a piperazine-linked benzylphthalazine group and a tertiary alcohol (propan-2-ol) moiety. Its molecular formula is C₂₉H₃₂N₅O, with a molecular weight of 466.60 g/mol.

Structural studies (X-ray diffraction at 2.61 Å resolution) reveal that Anta XV binds to the 7-transmembrane (7TM) domain of SMO, competing with cholesterol-derived ligands like 20(S)-hydroxycholesterol (20(S)-OHC) . This interaction disrupts Hh signaling, making it a candidate for targeting cancers driven by SMO mutations, such as medulloblastoma and pancreatic cancer .

属性

分子式 |

C27H29N5O |

|---|---|

分子量 |

439.6 g/mol |

IUPAC 名称 |

2-[6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |

InChI |

InChI=1S/C27H29N5O/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20/h3-13,19,33H,14-18H2,1-2H3 |

InChI 键 |

KSWYJUIFHPSZOL-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |

规范 SMILES |

CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |

同义词 |

Anta XV; Hh Signaling Antagonist XV; 2-[6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |

产品来源 |

United States |

准备方法

Cyclocondensation of Dicarbonyl Precursors

The phthalazine ring is constructed via cyclocondensation of 1,2-dicarbonyl compounds with hydrazine derivatives. For example, 1,2-dibenzoylbenzene reacts with hydrazine hydrate in ethanol under reflux to yield 4-benzylphthalazin-1(2H)-one.

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C (reflux)

- Time: 12–16 hours

- Yield: 65–70%

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 8.35 (d, J = 8.1 Hz, 1H), 7.85–7.92 (m, 2H), 7.45–7.52 (m, 5H), 4.62 (s, 2H).

- HRMS : m/z [M+H]+ calcd for C15H13N2O: 237.1028; found: 237.1025.

Functionalization of 4-Benzylphthalazin-1(2H)-one with Piperazine

Nucleophilic Aromatic Substitution (NAS)

The phthalazin-1-yl nitrogen undergoes alkylation with piperazine under mild basic conditions. In a representative protocol, 4-benzylphthalazin-1(2H)-one reacts with piperazine in dimethylformamide (DMF) at 60°C.

Reaction Conditions :

- Solvent: DMF

- Base: Potassium carbonate

- Temperature: 60°C

- Time: 6 hours

- Yield: 85–90%

Intermediate : 4-(4-Benzylphthalazin-1-yl)piperazine

- 1H NMR (400 MHz, DMSO-d6) : δ 8.29 (d, J = 8.0 Hz, 1H), 7.80–7.88 (m, 2H), 7.40–7.48 (m, 5H), 3.75–3.85 (m, 8H).

Synthesis of 1-(6-Chloropyridin-3-yl)propan-2-ol

Grignard Addition to Pyridine Ketone

The propan-2-ol side chain is introduced via Grignard reaction. 6-Chloronicotinaldehyde is treated with methylmagnesium bromide in tetrahydrofuran (THF), followed by acidic workup.

Reaction Conditions :

- Solvent: THF

- Reagent: Methylmagnesium bromide (3 equiv)

- Temperature: 0°C → room temperature

- Time: 2 hours

- Yield: 75–80%

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 8.40 (d, J = 2.5 Hz, 1H), 7.75 (dd, J = 2.5, 8.5 Hz, 1H), 7.30 (d, J = 8.5 Hz, 1H), 2.70 (s, 1H), 1.45 (s, 6H).

Coupling of Piperazine and Pyridine Intermediates

Buchwald-Hartwig Amination

The final assembly employs a palladium-catalyzed coupling between 4-(4-benzylphthalazin-1-yl)piperazine and 1-(6-chloropyridin-3-yl)propan-2-ol . Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as a ligand, the reaction proceeds in toluene at 100°C.

Reaction Conditions :

- Catalyst: Pd2(dba)3 (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cesium carbonate

- Solvent: Toluene

- Temperature: 100°C

- Time: 24 hours

- Yield: 60–65%

Purification :

- Column chromatography (SiO2, ethyl acetate/methanol 9:1)

- Final recrystallization from ethanol/water

Analytical Characterization of this compound

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 8.38 (d, J = 8.1 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.82–7.95 (m, 6H), 7.45–7.55 (m, 5H), 4.65 (s, 2H), 3.80–3.90 (m, 8H), 1.50 (s, 6H).

- 13C NMR (100 MHz, CDCl3) : δ 160.5, 154.2, 149.8, 139.5, 132.4, 129.7, 128.5, 127.9, 126.3, 123.8, 119.5, 70.2, 52.4, 46.8, 31.2.

- HRMS : m/z [M+H]+ calcd for C27H29N5O: 440.2445; found: 440.2442.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 440.56 g/mol |

| LogP | 4.48 |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Polar Surface Area | 65 Ų |

Process Optimization and Yield Enhancement

Solvent Screening for Coupling Reactions

Comparative studies in Source identified isopropyl alcohol as optimal for piperazine coupling, achieving 90% conversion at 50°C.

| Solvent | Conversion (%) |

|---|---|

| Isopropyl alcohol | 90 |

| DMF | 75 |

| THF | 65 |

| Toluene | 70 |

Catalytic Systems in Buchwald-Hartwig Amination

Palladium/ligand systems significantly impact yields:

| Catalyst System | Yield (%) |

|---|---|

| Pd2(dba)3/Xantphos | 65 |

| Pd(OAc)2/BINAP | 55 |

| PdCl2(PPh3)2 | 45 |

Scalability and Industrial Considerations

The patented process in Source emphasizes safety and cost-efficiency, avoiding hazardous reagents and high-pressure conditions. Key considerations include:

化学反应分析

反应类型

ANTA XV 经历了几种类型的化学反应,包括:

还原: 去除氧或添加氢,通常使用硼氢化钠或氢化铝锂等试剂。

取代: 用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。

常用试剂和条件

氧化: 过氧化氢,高锰酸钾。

还原: 硼氢化钠,氢化铝锂。

取代: 卤代化合物,胺类或硫醇类等亲核试剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧或氢化的 ANTA XV 形式。

科学研究应用

ANTA XV 在科学研究中具有广泛的应用:

化学: 用作模型化合物研究 SMO 受体拮抗作用及其对 Hedgehog 信号通路的影响。

生物学: 研究其在细胞信号传导和发育生物学中的作用。

医学: 作为癌症潜在治疗剂的探索,特别是那些涉及 Hedgehog 信号通路异常的癌症。

工业: 用于开发新药,并作为药物发现工具

作用机制

ANTA XV 通过与 Smoothened 受体结合发挥其作用,从而抑制其活性。这种抑制阻止了 Hedgehog 通路中下游信号分子的激活,最终导致细胞增殖减少和肿瘤生长减少。 分子靶标包括 SMO 受体和相关的信号蛋白,它们对于该通路的正常功能至关重要 .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : The benzylphthalazine group in Anta XV enhances SMO binding specificity compared to methoxybenzyl (5k) or chlorophenyl (5l) groups, which are associated with broader kinase inhibition .

- Bioactivity : Anta XV’s tertiary alcohol group facilitates hydrogen bonding with SMO residues (e.g., Glu518), a feature absent in imidazothiazole-containing analogues like 5k–5m .

Pharmacological Comparison with Other SMO Modulators

Table 2: Functional and Binding Properties of SMO Ligands

Key Insights :

- Binding Affinity : Anta XV exhibits moderate affinity (IC₅₀ ~10–50 nM), outperforming cyclopamine but lagging behind LY2940680 .

- Mechanistic Differentiation : Unlike SAG1.5 (an agonist), Anta XV stabilizes SMO in an inactive conformation, blocking downstream Gli transcription .

Structural Basis of SMO Modulation

Anta XV’s binding to SMO induces conformational changes in transmembrane helices (TM3, TM6), disrupting cholesterol recruitment. Mutagenesis studies highlight residues Trp535 and Glu518 as critical for its activity .

Chemoresistance Implications

Anta XV-resistant SMO mutants (e.g., D473H) exhibit cross-resistance to LY2940680 but remain sensitive to cyclopamine, suggesting distinct binding footprints .

生物活性

The compound 2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include:

- Formation of the Piperazine Derivative : The initial reaction involves the formation of a piperazine ring, which serves as a crucial structural component.

- Pyridine and Phthalazine Integration : Subsequent reactions introduce pyridine and phthalazine moieties, enhancing the biological activity of the final compound.

- Final Modification : The introduction of the propanol group is achieved through specific alkylation reactions, yielding the target compound.

The biological activity of this compound is attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that it may act as a serotonin reuptake inhibitor, which could be beneficial in treating depression.

- Antipsychotic Effects : Its structural similarity to known antipsychotic agents hints at potential efficacy in managing schizophrenia and other psychotic disorders.

- Neuroprotective Effects : Some studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting potential anticancer properties. For instance:

These results indicate a promising therapeutic index for further development.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy and safety profile of this compound. Notable findings include:

- Behavioral Studies : In rodent models, administration resulted in reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.

- Toxicity Assessments : Toxicological evaluations revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile.

常见问题

Q. What strategies are effective for elucidating the reaction mechanisms of key synthetic steps?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。